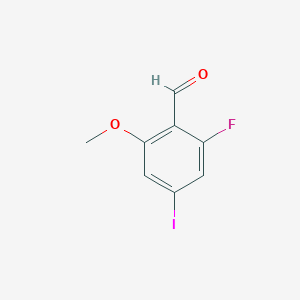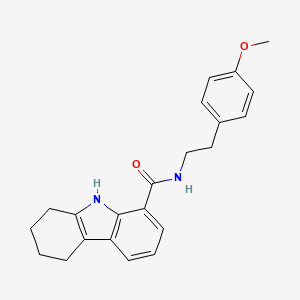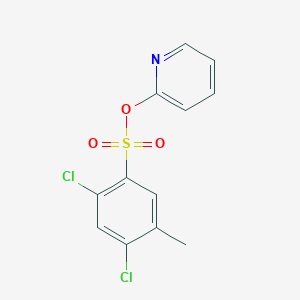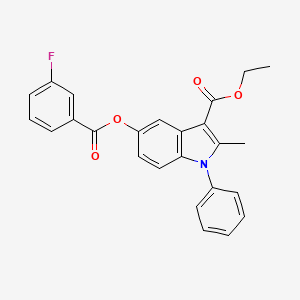![molecular formula C23H14F3NO2 B2613935 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-22-6](/img/structure/B2613935.png)
3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluoroquinolones, the family to which BDF belongs, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . The method can be improved by use of the dimethylamino analogue of intermediate 7, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .Molecular Structure Analysis
The molecular structure of BDF is characterized by the presence of a quinolone ring, which is a bicyclic system containing a benzene ring fused to a pyridone ring . The molecule also contains multiple fluorine atoms, which are known to enhance the biological activity of fluoroquinolones .Chemical Reactions Analysis
The chemical reactions involving BDF are likely to be similar to those of other fluoroquinolones. These reactions often involve the incorporation of substituents into various positions on the quinolone ring, or the formation of complexes with metals .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
A notable application of compounds related to 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is found in the synthesis of various adducts and derivatives through chemical reactions. For instance, the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) reacts with morpholinosulfur trifluoride (MOST) to yield adducts of (amino)(aryl)carbene with PF5 as major products, indicating the compound's utility in creating complex chemical structures (Guzyr et al., 2013).
Catalytic Applications
The compound's framework is involved in catalytic processes such as the Rhodium(III)-catalyzed benzylic α-fluoroalkenylation of 8-methylquinolines with gem-difluorostyrenes, demonstrating its potential in facilitating reactions through C-H activation and C-F cleavage under mild conditions, leading to the synthesis of Z-alkenyl fluorides (Kong et al., 2017).
Antimicrobial Activity
Compounds derived from the 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one scaffold have been tested for antimicrobial activity. For example, 2-chloro-6-methylquinoline hydrazones were synthesized and evaluated for their antibacterial properties against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Bawa et al., 2009).
Fluorescence and Photophysical Studies
The structural motif of 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is conducive to modifications that result in fluorescent properties. For instance, a novel two-photon fluorescent probe for detecting DTT was constructed, employing the 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively. This probe responded to DTT quickly and showed satisfactory selectivity, illustrating the utility of such compounds in biological imaging and sensing applications (Sun et al., 2018).
Wirkmechanismus
Target of Action
The compound “3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a quinolone derivative. Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Mode of Action
Quinolones, like “3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one”, generally work by inhibiting the aforementioned enzymes, thereby preventing bacterial DNA replication and leading to bacterial death .
Biochemical Pathways
Quinolones typically interfere with the bacterial dna synthesis pathway .
Pharmacokinetics
Many quinolones are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
By inhibiting bacterial dna replication, quinolones typically lead to bacterial death .
Action Environment
Factors such as ph, temperature, and presence of other substances can affect the activity and stability of many drugs .
Zukünftige Richtungen
The future directions for BDF and other fluoroquinolones involve further exploration of their synthesis methods, structural modifications, and applications . Given their potent antibacterial activity, there is significant interest in developing new fluoroquinolones with enhanced properties and expanded spectrum of activity .
Eigenschaften
IUPAC Name |
3-benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-16-8-4-5-14(9-16)12-27-13-19(22(28)15-6-2-1-3-7-15)23(29)18-10-17(25)11-20(26)21(18)27/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYCYSYYZPFNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2613852.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2613854.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide](/img/structure/B2613861.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)
![Tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2613867.png)



![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)
![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)
![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)
![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)
